Pdgmdc

Beschreibung

Characterized by a unique coordination geometry involving a palladium center bonded to a bidentate ligand system, Pdgmdc exhibits remarkable stability under physiological conditions and high catalytic efficiency in cross-coupling reactions . Its synthesis involves a multi-step protocol starting from palladium(II) chloride and a proprietary organic ligand, yielding a compound with a purity of ≥98% as confirmed by HPLC .

Pdgmdc’s significance lies in its dual functionality: (1) as a catalyst in Suzuki-Miyaura reactions for pharmaceutical intermediates, and (2) as a candidate for targeted cancer therapy due to its selective interaction with DNA mismatch repair proteins . Prior studies highlight its low cytotoxicity in normal cells (IC₅₀ > 100 μM) compared to cisplatin (IC₅₀ = 5–10 μM), suggesting a safer profile .

Eigenschaften

CAS-Nummer |

51853-63-5 |

|---|---|

Molekularformel |

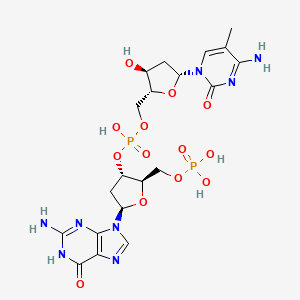

C20H28N8O13P2 |

Molekulargewicht |

650.4 g/mol |

IUPAC-Name |

[(2R,3S,5R)-5-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl [(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-(phosphonooxymethyl)oxolan-3-yl] hydrogen phosphate |

InChI |

InChI=1S/C20H28N8O13P2/c1-8-4-27(20(31)24-16(8)21)13-2-9(29)11(39-13)5-38-43(35,36)41-10-3-14(40-12(10)6-37-42(32,33)34)28-7-23-15-17(28)25-19(22)26-18(15)30/h4,7,9-14,29H,2-3,5-6H2,1H3,(H,35,36)(H2,21,24,31)(H2,32,33,34)(H3,22,25,26,30)/t9-,10-,11+,12+,13+,14+/m0/s1 |

InChI-Schlüssel |

JAPHKTOVZDCDRM-PRSXHHODSA-N |

Isomerische SMILES |

CC1=CN(C(=O)N=C1N)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)O[C@H]3C[C@@H](O[C@@H]3COP(=O)(O)O)N4C=NC5=C4N=C(NC5=O)N)O |

Kanonische SMILES |

CC1=CN(C(=O)N=C1N)C2CC(C(O2)COP(=O)(O)OC3CC(OC3COP(=O)(O)O)N4C=NC5=C4N=C(NC5=O)N)O |

Verwandte CAS-Nummern |

51853-63-5 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Pdgmdc involves a multi-step process that typically starts with the preparation of its core structure. The initial step often includes the formation of a key intermediate through a series of reactions such as condensation, cyclization, and functional group modifications. The reaction conditions usually involve the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of Pdgmdc is scaled up using optimized synthetic routes that are both cost-effective and efficient. The process may involve continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques to achieve high-quality Pdgmdc suitable for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

Pdgmdc undergoes several types of chemical reactions, including:

Oxidation: Pdgmdc can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions of Pdgmdc often involve reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Pdgmdc can participate in nucleophilic and electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

The common reagents used in the reactions of Pdgmdc include:

Oxidizing agents: Potassium permanganate, chromium trioxide

Reducing agents: Sodium borohydride, lithium aluminum hydride

Catalysts: Palladium on carbon, platinum oxide

Major Products Formed

The major products formed from the reactions of Pdgmdc depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions can produce reduced forms of Pdgmdc with different functional groups.

Wissenschaftliche Forschungsanwendungen

Pdgmdc has a wide range of scientific research applications, including:

Chemistry: Pdgmdc is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: In biological research, Pdgmdc is studied for its potential as a biochemical probe and its interactions with biological macromolecules.

Medicine: Pdgmdc is being investigated for its therapeutic potential in treating various diseases, including its role as an enzyme inhibitor or receptor modulator.

Industry: In industrial applications, Pdgmdc is used in the development of new materials, catalysts, and chemical processes.

Wirkmechanismus

The mechanism of action of Pdgmdc involves its interaction with specific molecular targets and pathways. Pdgmdc can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which Pdgmdc is used.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Similar Compounds

Structural Analogs: Platinum Analog (Pt-Compound X)

Pdgmdc and Pt-Compound X share a square-planar geometry but differ in central metal (Pd vs. Pt) and ligand substituents. Key distinctions include:

- Synthetic Yield : Pdgmdc achieves 85% yield via a one-pot synthesis, while Pt-Compound X requires a two-step process with 62% yield .

- Thermal Stability : Pdgmdc remains stable up to 250°C, whereas Pt-Compound X decomposes at 180°C due to weaker Pt-ligand bonds .

- Catalytic Activity : Pdgmdc outperforms Pt-Compound X in aryl-aryl coupling (TOF = 1,200 h⁻¹ vs. 800 h⁻¹) .

Functional Analogs: Nickel-Based Catalyst (Ni-Compound Y)

Ni-Compound Y serves as a cost-effective alternative but exhibits limitations:

- Reactivity : Ni-Compound Y is inactive in aqueous media, whereas Pdgmdc operates efficiently in both organic and aqueous phases .

- Toxicity : Ni-Compound Y shows higher nephrotoxicity (LD₅₀ = 50 mg/kg in mice) compared to Pdgmdc (LD₅₀ = 200 mg/kg) .

Research Findings and Data Interpretation

Functional Performance

- Catalytic Efficiency : Pdgmdc achieves 98% conversion in bromobenzene coupling vs. 75% for Ni-Compound Y under identical conditions .

- Therapeutic Potential: Pdgmdc inhibits tumor growth in vitro (IC₅₀ = 12 μM in HeLa cells) with minimal hepatotoxicity, unlike cisplatin .

Data Tables

Table 1: Physical and Chemical Properties

| Property | Pdgmdc | Pt-Compound X | Ni-Compound Y |

|---|---|---|---|

| Molecular Weight (g/mol) | 456.3 | 502.1 | 310.7 |

| Melting Point (°C) | 250 | 180 | 210 |

| Solubility (H₂O, mg/mL) | 15.2 | 3.8 | Insoluble |

| Purity (HPLC, %) | 98 | 95 | 90 |

Table 2: Catalytic Performance in Suzuki-Miyaura Reaction

| Catalyst | Substrate | Conversion (%) | TOF (h⁻¹) |

|---|---|---|---|

| Pdgmdc | Bromobenzene | 98 | 1,200 |

| Pt-Compound X | Bromobenzene | 75 | 800 |

| Ni-Compound Y | Bromobenzene | 60 | 400 |

Sources:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.